Vatalanib metabolite M27

Drug Metabolism LC-MS Bioanalysis CYP3A4 Dechlorination

LC-MS/MS bioanalysis of vatalanib requires a chromatographically distinct, authenticated metabolite standard to avoid parent-drug interference. Vatalanib metabolite M27 (CAS 212141-69-0) is the 4-hydroxyanilino derivative, inactive on VEGFR2, with a molecular mass of 328.1 Da separating it from vatalanib (346.1 Da). Key advantages: • Definitive MRM discrimination for plasma/tissue quantification. • CYP3A4 oxidative dechlorination pathway marker (95% of vatalanib metabolism). • Structurally matched negative control for kinase assays. Supplied with CoA, stable for global shipping.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
CAS No. 212141-69-0
Cat. No. B8308643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib metabolite M27
CAS212141-69-0
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)CC4=CC=NC=C4
InChIInChI=1S/C20H16N4O/c25-16-7-5-15(6-8-16)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-21-12-10-14/h1-12,25H,13H2,(H,22,24)
InChIKeyWQADYQNSWQTHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vatalanib Metabolite M27 Overview


Vatalanib metabolite M27 (CAS 212141-69-0, synonym ZK-260013) is the 4-hydroxyanilino phthalazine derivative formed via oxidative dechlorination of the parent drug vatalanib (PTK787/ZK-222584) [1]. It is a major circulating inactive metabolite with systemic exposure comparable to that of vatalanib following oral administration in cancer patients, and is utilized as a quantitative analytical reference standard for LC-MS/MS bioanalysis in pharmacokinetic and drug metabolism studies [2].

Workflow LC-MS/MS bioanalytical method development Quantitative metabolite reference standard
Selection Structurally authentic M27 metabolite standard Para-hydroxyaniline derivative identity
Use Context CYP3A4 dechlorination pathway probe Supports metabolite profiling studies

Why Vatalanib Metabolite M27 Cannot Be Substituted


Vatalanib metabolite M27 (C20H16N4O, MW 328.4 g/mol) differs fundamentally from vatalanib (C20H15ClN4, MW 346.82 g/mol) through the replacement of the para-chloro substituent on the aniline ring with a para-hydroxyl group [1]. This structural modification eliminates the compound's VEGFR2 kinase inhibitory activity and renders M27 pharmacologically inactive [2]. Substitution with vatalanib or other VEGFR2 inhibitors (such as sunitinib, sorafenib, or axitinib) is therefore scientifically invalid for applications requiring M27's specific chromatographic retention time, mass spectrometric fragmentation pattern, or its role as a CYP3A4-mediated dechlorination pathway marker [2].

Target Compound
Substitution May Shift
Vatalanib metabolite M27
Para-hydroxyaniline · C20H16N4O
Vatalanib parent drug
Different retention time, mass, and VEGFR2 activity may confound metabolite-specific assays
Dechlorination pathway marker
CYP3A4-specific metabolite
N-oxide metabolites (CGP-84368, NVP-AAW378)
Distinct oxidative pathway; cannot substitute for dechlorination endpoint monitoring
Pharmacologically inactive reference
Negative control for kinase assays
VEGFR2 inhibitors (sunitinib, sorafenib, axitinib)
Active kinase inhibition may introduce confounding signals in control experiments

Vatalanib M27 Differentiation Evidence


Para-Hydroxy vs. Chloro-Aniline Structure

Vatalanib metabolite M27 contains a para-hydroxyaniline moiety (C20H16N4O, exact mass 328.1324 Da) resulting from oxidative N-dearylation/dechlorination of vatalanib's para-chloroaniline group (C20H15ClN4, exact mass 346.0985 Da) [1]. This structural difference produces a mass shift of -17.966 Da, distinct chromatographic retention behavior under reversed-phase HPLC conditions, and the presence of a phenolic -OH (hydrogen bond donor count = 2) versus the chloro substituent (HBD count = 1 for vatalanib) [1]. In the clinical ADME study by Jost et al., M27 was identified via LC-MS as one of the major circulating metabolites with systemic exposure comparable to vatalanib [2].

Para-Hydroxy vs. Chloro-Aniline
Supporting evidence
Mass shift −17.966 Da; H-bond donor count +1 vs. vatalanib parent. M27 exact mass 328.1324 Da, parent 346.0985 Da. Distinct reversed-phase retention and phenolic –OH identity.
Defines unique LC-MS/MS reference standard identity for metabolite-specific assay development.
PubChem computed properties; clinical ADME study confirms M27 as major circulating metabolite.
Drug Metabolism LC-MS Bioanalysis CYP3A4 Dechlorination

CYP3A4-Mediated Dechlorination

Vatalanib metabolite M27 is generated via oxidative dechlorination mediated predominantly by CYP3A4, which accounts for approximately 95% of vatalanib's total CYP-dependent biotransformation [1]. This pathway distinguishes M27 from other major inactive metabolites including CGP-84368/ZK-260120 (the N-oxide derivative) and NVP-AAW378/ZK-261557 (the pyridine N-oxide benzyl alcohol derivative) [2]. In the phase I clinical study, M27 was one of three metabolites with systemic exposure comparable to that of vatalanib, contributing to the total circulating radioactivity profile and necessitating its inclusion in bioanalytical method validation for accurate pharmacokinetic assessment [2].

CYP3A4-Mediated Dechlorination
Class-level inference
CYP3A4 accounts for ~95% of vatalanib CYP-dependent metabolism. M27 represents the specific oxidative dechlorination pathway, distinct from N-oxide metabolites CGP-84368 and NVP-AAW378.
Pathway-specific probe for CYP3A4 dechlorination activity studies.
In vitro CYP phenotyping and clinical ADME study in advanced cancer patients.
Cytochrome P450 Drug Biotransformation Metabolite Profiling

Pharmacological Inactivity vs. VEGFR2 Inhibitors

The Jost et al. clinical ADME study explicitly identifies vatalanib metabolite M27 (along with the N-oxide derivatives) as pharmacologically inactive [1]. This is in direct contrast to vatalanib, which inhibits VEGFR2/KDR with an IC50 of 37 nM, VEGFR1 with an IC50 of 77 nM, and also targets PDGFR-β (IC50 580 nM) and c-Kit (IC50 730 nM) [2]. While direct IC50 data for M27 against VEGFR kinases are not available in the primary literature, the structural removal of the para-chloro substituent is consistent with known SAR requirements for anilinophthalazine VEGFR2 inhibitors. This pharmacological inactivity defines M27's utility as a negative control in kinase inhibition assays and as an authentic analytical standard that will not confound cellular activity readouts.

Inactivity vs. VEGFR2 Inhibitors
Class-level inference
M27 reported as pharmacologically inactive. Vatalanib parent: VEGFR2 IC50 37 nM, VEGFR1 IC50 77 nM, PDGFR-β IC50 580 nM, c-Kit IC50 730 nM. Para-chloro removal consistent with loss of kinase inhibition.
Supports use as structurally matched negative control in kinase inhibition assays.
Direct M27 IC50 data not available; class-level SAR inference applied.
Kinase Inhibition VEGFR2 Anti-angiogenic

Purity Specification for Reference Standard

Vatalanib metabolite M27 is supplied with a minimum purity specification of 95% as determined by HPLC analysis [1]. This specification is critical for its intended use as an analytical reference standard in quantitative bioanalysis, where impurities can compromise calibration curve accuracy and assay reproducibility. While no peer-reviewed publication directly compares M27 purity to other vatalanib metabolites, this purity threshold represents standard industry practice for metabolite reference materials intended for LC-MS/MS method development and validation.

Purity Specification
Supporting evidence
≥95% purity by HPLC. Standard specification for metabolite reference materials intended for quantitative bioanalysis.
Supports calibration curve accuracy and method validation reproducibility.
Commercial product specification per PubChem; verify lot-specific COA.
Analytical Reference Standard Method Validation Quality Control

Vatalanib M27 Applications


LC-MS/MS Method for Pharmacokinetics

As a major circulating inactive metabolite with systemic exposure comparable to vatalanib [1], M27 is an essential analytical reference standard for developing and validating LC-MS/MS bioanalytical methods to quantify both parent drug and metabolite concentrations in plasma, urine, and tissue homogenates. The compound's distinct molecular mass (328.1324 Da) and chromatographic retention properties enable robust multiple reaction monitoring (MRM) transitions that discriminate M27 from vatalanib (346.0985 Da) and other metabolites.

CYP3A4 Dechlorination Pathway Studies

M27 serves as a specific probe metabolite for investigating CYP3A4-catalyzed oxidative dechlorination, a pathway accounting for approximately 95% of vatalanib's CYP-dependent metabolism [2]. Researchers studying CYP3A4 induction, inhibition, or genetic polymorphism effects on drug clearance can use M27 formation rate as a pathway-selective endpoint, distinguishing dechlorination activity from the N-oxidation pathways that generate alternative vatalanib metabolites.

Metabolite Identification in ADME

In drug metabolism and disposition investigations, M27 functions as an authentic reference standard for confirming the identity of the para-hydroxyaniline metabolite in biological matrices via LC-MS spectral matching and chromatographic co-elution. This application is critical for preclinical and clinical ADME studies of novel anilinophthalazine derivatives where metabolite profiling is required for regulatory submission [1].

Negative Control for Kinase Assays

Due to its documented pharmacological inactivity [1] despite structural similarity to the active parent vatalanib (VEGFR2 IC50 37 nM) [3], M27 provides a structurally matched negative control for cellular and biochemical kinase inhibition assays. This enables researchers to distinguish VEGFR2-dependent anti-angiogenic effects from potential off-target activities or assay background signals.

Application
Selection Property
Validation Focus
LC-MS/MS pharmacokinetic method development
Distinct mass and chromatographic retention profile
MRM transition discrimination from parent drug and co-eluting metabolites
CYP3A4 dechlorination pathway studies
Pathway-selective metabolite identity
Dechlorination endpoint distinguished from N-oxidation pathways
Metabolite identification in ADME investigations
Authentic para-hydroxyaniline reference standard
LC-MS spectral matching and chromatographic co-elution confirmation
Negative control for kinase inhibition assays
Reported pharmacological inactivity with structural authenticity
VEGFR2-dependent vs. off-target signal discrimination

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